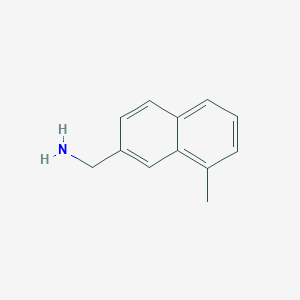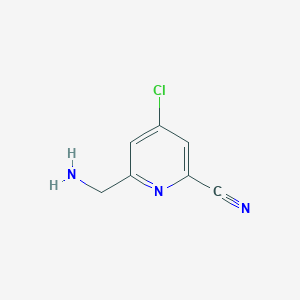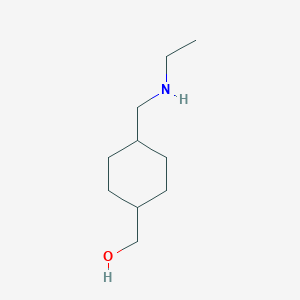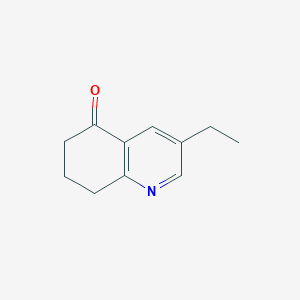![molecular formula C9H9N3O B11914354 1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B11914354.png)
1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone is an organic compound that belongs to the class of pyrazolo[1,5-a]pyridines This compound is characterized by a pyrazolo[1,5-a]pyridine core structure with an amino group at the 5-position and an ethanone group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone can be synthesized through a multi-step process involving the cycloaddition of N-aminopyridinium ylides and ynals. This reaction builds the pyrazolo[1,5-a]pyridine core while introducing the amino group at the 5-position . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazolo[1,5-a]pyridines.
Aplicaciones Científicas De Investigación
1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism by which 1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone can be compared with other pyrazolo[1,5-a]pyridine derivatives:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent cytotoxic activities.
Pyrazolo[1,5-a]pyrimidine: Features an “amino–nitro–amino” arrangement similar to that of TATB.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
1-(5-aminopyrazolo[1,5-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-6(13)8-5-11-12-3-2-7(10)4-9(8)12/h2-5H,10H2,1H3 |
Clave InChI |
DKNWPKSUGSZHIR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C=C(C=CN2N=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















